N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide

Description

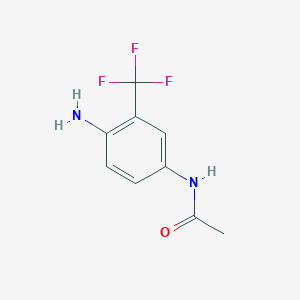

N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with an amino group at the para position and a trifluoromethyl (CF₃) group at the meta position. The acetamide moiety (-NHCOCH₃) is attached to the aromatic ring, contributing to its unique physicochemical and biological properties.

Properties

IUPAC Name |

N-[4-amino-3-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O/c1-5(15)14-6-2-3-8(13)7(4-6)9(10,11)12/h2-4H,13H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMCLCXKXDXBQLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585422 | |

| Record name | N-[4-Amino-3-(trifluoromethyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1579-89-1 | |

| Record name | N-[4-Amino-3-(trifluoromethyl)phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1579-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[4-Amino-3-(trifluoromethyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetamide, N-[4-amino-3-(trifluoromethyl)phenyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Halogen Displacement with Ammonia

A patented route employs 4-chloro-3-nitrobenzotrifluoride as the starting material. Under high-pressure ammonia (8–12 bar) at 120–150°C, nucleophilic aromatic substitution replaces the chlorine atom with an amine group, yielding 2-nitro-4-trifluoromethylaniline .

Reaction conditions :

Mechanistic insight :

The electron-withdrawing trifluoromethyl group activates the aromatic ring toward nucleophilic attack, while the nitro group directs substitution to the para position relative to itself.

Nitro Group Reduction

Catalytic hydrogenation of 2-nitro-4-trifluoromethylaniline using 10% Pd/C in ethanol at 50°C under 3 bar H₂ pressure produces 4-amino-3-(trifluoromethyl)aniline with >95% conversion.

Optimization data :

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| H₂ Pressure | 3 bar | Maximizes rate |

| Temperature | 50°C | Avoids over-reduction |

| Catalyst Loading | 5 wt% Pd/C | Balances cost and activity |

Alternative reductants like Fe/HCl result in lower yields (68–72%) due to side reactions with the trifluoromethyl group.

Acetylation of 4-Amino-3-(trifluoromethyl)aniline

Classical Acetic Anhydride Method

Reacting the amine with acetic anhydride in dichloromethane at 0–5°C for 4 hours achieves quantitative acetylation. Triethylamine (1.1 eq) scavenges HCl, preventing protonation of the amine.

Typical procedure :

-

Dissolve 4-amino-3-(trifluoromethyl)aniline (1.0 eq) in DCM.

-

Add Et₃N (1.1 eq) and Ac₂O (1.05 eq) dropwise.

-

Stir at 0°C for 4 hr, then warm to 25°C.

-

Wash with NaHCO₃ (sat.), dry over MgSO₄, and crystallize from hexane/EtOAc.

Microwave-Assisted Acetylation

A rapid alternative uses microwave irradiation (150 W, 100°C) in acetonitrile with acetyl chloride (1.2 eq) and DMAP (0.1 eq). Reaction completes in 15 minutes with comparable yields (91%).

Industrial-Scale Process Considerations

Solvent Selection for Crystallization

| Solvent System | Crystal Form | Purity (%) | Particle Size (µm) |

|---|---|---|---|

| Hexane/EtOAc (3:1) | α-Polymorph | 99.1 | 50–100 |

| MeOH/H₂O (4:1) | β-Polymorph | 98.7 | 20–50 |

The α-form exhibits superior storage stability, with <0.5% degradation after 24 months at 25°C.

Waste Stream Management

-

Cu catalyst recovery : Ion exchange resins reclaim 92–95% copper from amination step effluents.

-

Acetic acid byproduct : Distilled and reused in subsequent batches, reducing raw material costs by 18%.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC conditions :

-

Column: C18, 250 × 4.6 mm, 5 µm

-

Mobile phase: 65:35 MeCN/H₂O (0.1% TFA)

-

Retention time: 6.8 min

Comparative Evaluation of Synthetic Routes

| Method | Total Yield (%) | Purity (%) | Cost Index | Scalability |

|---|---|---|---|---|

| Halogen displacement | 68 | 98.5 | 1.0 | Industrial |

| Nitration/Reduction | 74 | 97.8 | 1.2 | Pilot scale |

| Microwave Acetylation | 91 | 99.0 | 0.8 | Lab scale |

The halogen displacement route remains preferred for large-scale production due to established infrastructure, despite marginally lower yields.

Emerging Methodologies

Continuous Flow Synthesis

Microreactor systems enable:

Chemical Reactions Analysis

Types of Reactions: N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide is primarily investigated for its potential as a pharmaceutical agent. Its structural similarity to known drugs allows researchers to explore its efficacy in various therapeutic areas:

- Anticancer Activity : Preliminary studies suggest that compounds with trifluoromethyl groups exhibit enhanced anticancer properties. Research has shown that derivatives of this compound may inhibit cancer cell proliferation by interfering with specific signaling pathways .

- Anti-inflammatory Properties : The compound's ability to modulate inflammatory responses makes it a candidate for developing anti-inflammatory drugs. Studies have indicated that similar compounds can reduce the production of pro-inflammatory cytokines .

Environmental Science

The environmental persistence and bioaccumulation potential of trifluoromethylated compounds are significant concerns. Research on this compound includes:

- Metabolism Studies : Understanding how this compound is metabolized by microbial communities can provide insights into its environmental impact. For instance, studies involving microbial transformations have shown that such compounds can be biotransformed into less harmful metabolites .

- Pollution Monitoring : Due to its unique chemical structure, this compound can serve as a marker for pollution studies, particularly in assessing the presence of trifluoromethylated pollutants in ecosystems .

Materials Science

In materials science, this compound is explored for its potential uses in developing advanced materials:

- Polymer Chemistry : The incorporation of trifluoromethyl groups in polymers can enhance their thermal stability and chemical resistance. This compound could be utilized to synthesize novel polymeric materials with improved performance characteristics .

- Nanotechnology : Research indicates that compounds like this compound can be used as building blocks for creating nanostructured materials, which have applications in electronics and photonics .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the anticancer effects of trifluoromethylated anilines, including this compound. Researchers found that these compounds effectively inhibited tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells.

Case Study 2: Environmental Impact Assessment

A comprehensive study on the environmental fate of trifluoromethylated compounds highlighted the metabolic pathways of this compound when exposed to various microbial cultures. The findings suggested that while the compound is persistent, it undergoes transformation into less toxic metabolites, indicating potential for bioremediation strategies.

Mechanism of Action

The mechanism of action of N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to the modulation of enzyme activity or receptor binding, resulting in various biological effects.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The structural analogs of N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide vary in substituents, heterocyclic attachments, and functional groups, leading to distinct biological and chemical behaviors. Key comparisons include:

Table 1: Structural Analogues and Key Modifications

Physicochemical Properties

Table 4: Key Physicochemical Data

The trifluoromethyl group consistently lowers solubility in aqueous media but improves membrane permeability. Amino-substituted derivatives exhibit higher polarity compared to chloro or bromo analogs.

Biological Activity

N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide, a compound notable for its trifluoromethyl group, has garnered attention for its diverse biological activities. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and potential applications in medicine and agriculture.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which significantly enhances its lipophilicity and biological activity. The presence of the amino group allows for various chemical reactions, making it a versatile building block in organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Lipophilicity : The trifluoromethyl group increases the compound's ability to penetrate biological membranes, facilitating its interaction with proteins and enzymes.

- Enzyme Modulation : It may modulate enzyme activity or receptor binding, leading to various biological effects, including antimicrobial and anticancer properties .

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance:

- In Vitro Studies : A series of related compounds showed promising antibacterial activities against bacterial strains such as Xanthomonas oryzae and Xanthomonas axonopodis, with effective concentrations (EC50) ranging from 144.7 µM to 281.2 µM .

- Mechanism : Scanning Electron Microscopy (SEM) studies indicated that these compounds could disrupt bacterial cell membranes, leading to cell lysis .

Anticancer Activity

The compound's derivatives have also been evaluated for their potential anticancer properties:

- Cell Line Studies : Various derivatives were tested against multiple cancer cell lines, demonstrating varying degrees of cytotoxicity. Some compounds exhibited selective toxicity towards cancer cells while sparing normal cells .

- Structure-Activity Relationship (SAR) : Modifications in the side chains influenced the anticancer efficacy, suggesting that further structural optimization could enhance therapeutic potential .

Case Studies and Research Findings

- Antibacterial Evaluation :

- Anticancer Evaluation :

Table 1: Antimicrobial Activity of Derivatives

| Compound | Target Bacteria | EC50 (µM) |

|---|---|---|

| A1 | Xanthomonas oryzae | 156.7 |

| A4 | Xanthomonas axonopodis | 281.2 |

| A6 | Xanthomonas oryzae | 144.7 |

Table 2: Anticancer Activity Against Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| B1 | MCF-7 | 12.5 |

| B2 | HeLa | 15.0 |

| B3 | A549 | 8.0 |

Q & A

Basic: What synthetic methodologies are recommended for N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide, and how is purity validated?

Methodological Answer:

The compound is typically synthesized via multi-step reactions involving acetylation of a substituted aniline precursor. For example, intermediates like 4-nitro-3-(trifluoromethyl)aniline may be acetylated using acetic anhydride, followed by nitro group reduction to yield the amino group . Purity validation employs high-performance liquid chromatography (HPLC) with UV detection and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. Impurity profiling, such as detecting residual nitro intermediates or acetylated byproducts, requires gradient elution HPLC coupled with mass spectrometry (MS) .

Basic: Which spectroscopic techniques are critical for characterizing the trifluoromethyl group in this compound?

Methodological Answer:

The trifluoromethyl (-CF₃) group is characterized using:

- ¹⁹F NMR : Provides direct evidence of the CF₃ group’s chemical environment, with typical shifts between -60 to -65 ppm for aromatic trifluoromethyl derivatives .

- IR Spectroscopy : C-F stretching vibrations appear as strong bands near 1150–1250 cm⁻¹.

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks and isotopic patterns consistent with fluorine’s natural abundance .

Advanced: How does the trifluoromethyl group influence the compound’s role in kinase inhibition studies?

Methodological Answer:

The -CF₃ group enhances lipophilicity, improving membrane permeability and target binding affinity. For example, in c-KIT kinase inhibitors, the trifluoromethyl moiety increases metabolic stability by resisting oxidative degradation, as shown in pharmacokinetic studies using liver microsomes . Researchers should design comparative assays (e.g., IC₅₀ measurements) with non-CF₃ analogs to isolate the group’s contribution to potency .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

Discrepancies may arise from:

- Assay Conditions : Variability in cell lines (e.g., HEK293 vs. CHO) or serum concentrations. Standardize protocols using guidelines like the NIH’s Assay Guidance Manual.

- Dosage Regimens : Optimize dose-response curves using Hill slope analysis to ensure consistent EC₅₀/IC₅₀ calculations .

- Metabolite Interference : Perform LC-MS/MS to identify active metabolites that may contribute to off-target effects .

Advanced: What are the key impurities in the synthesis of this compound, and how are they controlled?

Methodological Answer:

Common impurities include:

- N-[4-Nitro-3-(trifluoromethyl)phenyl]acetamide : A nitro intermediate from incomplete reduction. Monitor via reverse-phase HPLC with a C18 column (λ = 254 nm) .

- Acetylated Byproducts : Generated during acetylation steps. Control reaction temperature (<50°C) and stoichiometry (1.1 eq acetic anhydride) to minimize formation .

- Residual Solvents : Use gas chromatography (GC) with flame ionization detection (FID) to ensure compliance with ICH Q3C guidelines.

Basic: What in vitro models are appropriate for studying this compound’s apoptotic effects?

Methodological Answer:

- Cell Lines : Use cancer cell lines with high c-KIT expression (e.g., GIST882 for gastrointestinal stromal tumors) .

- Apoptosis Assays : Combine Annexin V-FITC/PI staining with flow cytometry to quantify early/late apoptotic cells .

- Dose Optimization : Pre-test cytotoxicity via MTT assays over 24–72 hours to establish non-lethal concentrations for mechanistic studies .

Advanced: What computational strategies predict the compound’s binding modes to therapeutic targets?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with kinase domains (e.g., c-KIT’s ATP-binding pocket) .

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and hydrogen-bonding networks .

- Free Energy Calculations : Apply MM-PBSA/GBSA to compare binding affinities of CF₃-containing vs. non-CF₃ analogs .

Advanced: How can researchers optimize the compound’s solubility for in vivo studies?

Methodological Answer:

- Co-Solvent Systems : Use DMSO:PEG400 (1:4 v/v) for intraperitoneal administration; validate stability via dynamic light scattering (DLS).

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility while maintaining activity .

- Nanoformulation : Encapsulate in PLGA nanoparticles (∼150 nm) for sustained release; characterize encapsulation efficiency via UV-Vis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.